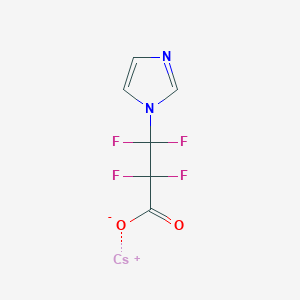

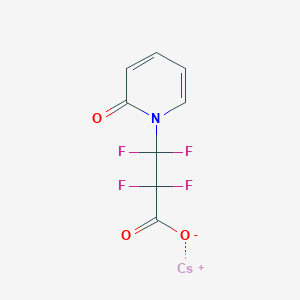

2-Pyridone-N-tetrafluoropropionic acid Cs salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Pyridone is an organic compound with the formula C5H4NH(O). It is a colourless solid and is well known to form hydrogen bonded dimers. It is also a classic case of a compound that exists as tautomers .

Synthesis Analysis

The selective synthesis of substituted 2-pyridone derivatives through decoration and/or formation of pyridone rings has been one of the important longstanding subjects in organic synthetic chemistry . In the substrate scope investigation, the parent NH-pyridone (2-hydroxypyridine) was tested, and the corresponding 3-trifluoromethylated pyridone was successfully obtained with high site selectivity .Molecular Structure Analysis

2-Pyridone is a frequently occurring subunit in natural products, biologically active compounds, and pharmaceutical targets . The second tautomer is 2-hydroxypyridine .Chemical Reactions Analysis

The reported procedures for the synthesis of 2-Pyridone are categorized according to the site selectivity that is achieved, and the substrate scope, limitations, mechanism, and controlling factors are briefly summarized .Physical And Chemical Properties Analysis

2-Pyridone is a colourless crystalline solid with a density of 1.39 g/cm3. It has a melting point of 107.8 °C and a boiling point of 280 °C. It is soluble in water, methanol, and acetone .Mechanism of Action

The plausible mechanism includes: initial cupration of the more acidic 1,3-azole C–H, second cupration of the pyridone C6 C–H assisted by the coordination of a pyridyl group, oxidation into a Cu(III) species with additional Cu(II) salt (disproportionation), productive reductive elimination and dissociation of the C6 .

Future Directions

properties

IUPAC Name |

cesium;2,2,3,3-tetrafluoro-3-(2-oxopyridin-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO3.Cs/c9-7(10,6(15)16)8(11,12)13-4-2-1-3-5(13)14;/h1-4H,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPNWGSPFQJNNX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C(C(C(=O)[O-])(F)F)(F)F.[Cs+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4CsF4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridone-N-tetrafluoropropionic acid Cs salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,7AR)-3-Tert-butyl-7A-ethenyl-5-hydroxy-hexahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B8086918.png)